molecular formula C20H20FNO4S3 B2626164 4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide CAS No. 896344-09-5

4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide

Cat. No. B2626164
CAS RN: 896344-09-5
M. Wt: 453.56
InChI Key: DUAHPUCGLUTFOM-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that is currently being investigated for its potential use in the treatment of various types of cancer. In

Mechanism of Action

4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, 4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide blocks the activation of the B-cell receptor signaling pathway, leading to the inhibition of cancer cell growth and induction of cell death.
Biochemical and Physiological Effects:
4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has been shown to be well-tolerated and have minimal toxicity. 4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has also been shown to have good penetration into tumor tissues, which is important for its effectiveness as a cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is its selectivity for BTK, which reduces the risk of off-target effects. 4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide also has good pharmacokinetic properties, which make it suitable for oral administration. However, one of the limitations of 4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is its relatively low potency compared to other BTK inhibitors, which may limit its effectiveness in some cancer types.

Future Directions

There are several potential future directions for the development of 4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide. One area of focus is the development of combination therapies, which may enhance the efficacy of 4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide. Another area of focus is the investigation of 4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide in other types of cancer, such as solid tumors. Further research is also needed to optimize the dosing and administration of 4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide for maximum effectiveness.

Synthesis Methods

4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide can be synthesized using a multi-step synthetic route. The synthesis starts with the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 2-thiophen-2-yl-ethylamine to give 4-fluoro-3-methyl-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide. This intermediate is then reacted with p-toluenesulfonyl chloride to give the final product, 4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide.

Scientific Research Applications

4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has been shown to have potential as a therapeutic agent for the treatment of various types of cancer, including B-cell lymphoma, multiple myeloma, and chronic lymphocytic leukemia. In preclinical studies, 4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce cell death. 4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and immunotherapy.

properties

IUPAC Name

4-fluoro-3-methyl-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4S3/c1-14-5-7-16(8-6-14)28(23,24)20(19-4-3-11-27-19)13-22-29(25,26)17-9-10-18(21)15(2)12-17/h3-12,20,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAHPUCGLUTFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-methyl-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide

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